N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE
Overview
Description
N~1~-[3-Chloro-4-(difluoromethoxy)phenyl]-2-{4-[(4-methylphenyl)sulfonyl]piperazino}acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorinated phenyl ring, a difluoromethoxy group, a sulfonyl piperazine moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-Chloro-4-(difluoromethoxy)phenyl]-2-{4-[(4-methylphenyl)sulfonyl]piperazino}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the chlorinated phenyl intermediate: This step involves the chlorination of a suitable phenyl precursor.
Introduction of the difluoromethoxy group: This is achieved through a nucleophilic substitution reaction using a difluoromethoxy reagent.
Synthesis of the sulfonyl piperazine moiety: This involves the reaction of piperazine with a sulfonyl chloride derivative.
Coupling of intermediates: The final step involves coupling the chlorinated phenyl intermediate with the sulfonyl piperazine moiety through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-Chloro-4-(difluoromethoxy)phenyl]-2-{4-[(4-methylphenyl)sulfonyl]piperazino}acet amide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phenyl ring or the piperazine moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or sulfoxides, while reduction may produce sulfides or amines.
Scientific Research Applications
N~1~-[3-Chloro-4-(difluoromethoxy)phenyl]-2-{4-[(4-methylphenyl)sulfonyl]piperazino}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-[3-Chloro-4-(difluoromethoxy)phenyl]-2-{4-[(4-methylphenyl)sulfonyl]piperazino}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-(difluoromethoxy)phenyl)-2-(2-(methylsulfonamido)thiazol-4-yl)acetamide
- Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]
Uniqueness
N~1~-[3-Chloro-4-(difluoromethoxy)phenyl]-2-{4-[(4-methylphenyl)sulfonyl]piperazino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxy group, in particular, contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF2N3O4S/c1-14-2-5-16(6-3-14)31(28,29)26-10-8-25(9-11-26)13-19(27)24-15-4-7-18(17(21)12-15)30-20(22)23/h2-7,12,20H,8-11,13H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGVLHXCVJTAQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)OC(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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